Thulium nitride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanylidynethulium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUCVLZGJKEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Tm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NTm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065185 | |
| Record name | Thulium nitride (TmN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065185 | |
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Molecular Weight |
182.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12033-68-0 | |
| Record name | Thulium nitride (TmN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thulium nitride (TmN) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033680 | |
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| Record name | Thulium nitride (TmN) | |
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| Record name | Thulium nitride (TmN) | |
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| Record name | Thulium nitride | |
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Synthesis Methodologies for Thulium Nitride Materials
Bulk Synthesis Approaches
Bulk synthesis methods are primarily employed to produce thulium nitride powder, which can be used for fundamental property measurements or as a source material for other deposition techniques.
The most common and direct route to synthesizing bulk this compound is the direct nitridation of high-purity thulium metal. stanfordmaterials.com In this process, the metallic thulium serves as the primary precursor. stanfordmaterials.com The fundamental reaction involves the diffusion of nitrogen atoms into the thulium metal lattice at elevated temperatures, leading to the formation of this compound. stanfordmaterials.com This method is favored for its straightforward approach and its ability to produce high-purity, crystalline TmN powder. stanfordmaterials.com
The reaction can be represented as: 2Tm + N₂ → 2TmN
Alternatively, ammonia (B1221849) can be used as the nitrogen source, which decomposes at high temperatures to provide reactive nitrogen species.
The direct nitridation process is conducted within a high-temperature furnace under carefully controlled atmospheric conditions to ensure the formation of the desired nitride phase and prevent oxidation. stanfordmaterials.com Thulium metal is heated to temperatures typically ranging from 800 °C to 1200 °C. stanfordmaterials.com The reaction is carried out in a controlled atmosphere of either high-purity nitrogen or ammonia gas. stanfordmaterials.com
A controlled, inert, or reducing atmosphere is critical to prevent the formation of thulium oxide or oxynitrides, which can occur if oxygen is present at such high temperatures. stanfordmaterials.com After the nitridation reaction is complete, the furnace is cooled down under an inert atmosphere, such as argon, to maintain the integrity of the synthesized this compound. stanfordmaterials.com The resulting product is a dark gray, crystalline powder with a rock-salt-type crystal structure. stanfordmaterials.com
| Parameter | Typical Range/Condition |
| Starting Material | High-purity thulium metal |
| Reaction Temperature | 800 °C - 1200 °C |
| Atmosphere | Nitrogen (N₂) or Ammonia (NH₃) |
| Post-Reaction Cooling | Inert atmosphere (e.g., Argon) |
| Product Form | Dark gray crystalline powder |
Thin Film and Nanostructure Deposition Techniques
For applications in microelectronics and optoelectronics, this compound is often required in the form of thin films. Various physical and chemical deposition techniques are utilized to grow these films on suitable substrates.
Reactive magnetron sputtering is a versatile physical vapor deposition (PVD) technique used to grow thin films of a wide range of materials, including metal nitrides. In this method, a high-purity thulium metal target is sputtered in a vacuum chamber using an inert gas, typically argon. A reactive gas, in this case, nitrogen, is simultaneously introduced into the chamber. The sputtered thulium atoms react with the nitrogen plasma to form this compound, which then deposits onto a substrate. researchgate.net
Research on the fabrication of this compound thin films by reactive magnetron direct-current sputtering has shown that the process parameters significantly influence the film properties. researchgate.net By monitoring the hysteresis curves of the thulium emission spectra from the sputtering plasma versus the nitrogen gas flow, the deposition conditions can be optimized. researchgate.net Studies have indicated that TmN films deposited at room temperature are initially amorphous. However, they can be crystallized by post-deposition thermal treatment at temperatures around 800°C. researchgate.net The composition and optical properties of the resulting films are typically characterized by X-Ray Diffraction (XRD) and optical transmission spectroscopy. researchgate.net
| Parameter | Description |
| Target | High-purity Thulium (Tm) metal |
| Sputtering Gas | Argon (Ar) |
| Reactive Gas | Nitrogen (N₂) |
| Substrate Temperature | Can be room temperature, with post-annealing |
| Post-Deposition Annealing | ~800°C to induce crystallization |
| As-Deposited Film | Typically amorphous |
| Annealed Film | Crystalline |
Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined crystallographic orientation with respect to the substrate. This technique is crucial for fabricating high-quality, single-crystal thin films necessary for advanced electronic devices. researchgate.net Molecular Beam Epitaxy (MBE) is a prominent technique for achieving epitaxial growth. wpmucdn.com
While studies focusing specifically on the epitaxial growth of this compound are limited, recent research on the epitaxial growth of thulium (Tm) metal thin films provides significant insights into the potential for growing crystalline TmN. wpmucdn.com In a 2024 study, high-quality Tm(0001) epitaxial films were successfully grown on silicon carbide (SiC(0001)) substrates using MBE. wpmucdn.com The high crystalline quality was confirmed by the presence of clear Laue oscillations and narrow rocking curves in x-ray diffraction scans. wpmucdn.com This demonstrates that MBE is a suitable technique for producing highly ordered thulium-based films. By introducing a nitrogen source during the MBE process, it is expected that high-quality epitaxial this compound thin films could be synthesized. The choice of substrate is critical in epitaxial growth, as a close lattice match between the film and substrate is required to control the film's orientation and quality. researchgate.net
Solution-based deposition techniques offer a cost-effective and scalable alternative to vacuum-based methods for producing thin films. These methods involve dissolving a precursor compound in a suitable solvent to create a coating solution, which is then applied to a substrate by methods like spin-coating or dip-coating. mdpi.com
Thulium acetate, Tm(O₂C₂H₃)₃, is a known soluble precursor that can be utilized in such solution-based processes. osti.gov It can be dissolved in water or polar organic solvents to facilitate the creation of uniform thulium-containing films. osti.gov The general process involves depositing the precursor solution onto a substrate, followed by a thermal treatment (calcination or annealing) at elevated temperatures. This heat treatment removes the organic components and facilitates the conversion of the precursor into the desired inorganic material, in this case, this compound, provided the annealing is carried out in a nitrogen or ammonia atmosphere. osti.gov While this method is well-established for metal oxides, its application to metal nitrides is also an active area of research. osti.gov
Fabrication Routes for this compound Nanostructures (e.g., powders)
The synthesis of this compound (TmN) nanostructures, particularly in powder form, is primarily achieved through high-temperature solid-state reaction methods. These techniques are designed to control the particle size, crystallinity, and purity of the final product, which are critical for its applications in electronics and materials science.
The most common method for producing this compound powder is the direct nitridation of thulium metal. stanfordmaterials.comsamaterials.com This process involves the reaction of high-purity thulium metal with a nitrogen source, typically nitrogen gas (N₂) or ammonia (NH₃), at elevated temperatures. stanfordmaterials.comsamaterials.com The reaction is carried out in a high-temperature furnace, where the thulium metal is heated to temperatures generally ranging from 800 °C to 1200 °C. stanfordmaterials.comsamaterials.com
During the synthesis, nitrogen atoms diffuse into the thulium metal lattice, leading to the formation of crystalline this compound. stanfordmaterials.com The process parameters, such as temperature, gas flow rate, and reaction time, are carefully controlled to ensure the complete conversion of the metal to the nitride form and to obtain the desired stoichiometry and crystallinity. stanfordmaterials.com After the reaction is complete, the system is cooled down under an inert atmosphere, such as argon, to prevent oxidation or contamination of the final product. samaterials.com The resulting this compound powder can then be further processed by grinding or sieving to achieve a specific particle size distribution, with sizes ranging from -100 mesh to -325 mesh being common. samaterials.commade-in-china.com
Another documented method for preparing rare-earth nitrides, including this compound, involves the reaction of thulium amalgam with nitrogen at high temperatures. wikipedia.org While direct nitridation of the pure metal is more prevalent, this alternative route using a mercury amalgam has also been established.
For the synthesis of nanostructured nitrides in general, other methods such as solvothermal synthesis and various gas-phase synthesis techniques are employed. worldscientific.comfrontiersin.orgwordpress.com Solvothermal synthesis involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. worldscientific.comrsc.org Gas-phase synthesis methods, like inert gas condensation, involve the evaporation of a material in an inert gas atmosphere, followed by condensation to form nanoparticles. wordpress.comnanografi.com While not specifically detailed for this compound in the provided context, these methods are established for producing other metal nitride nanoparticles and could potentially be adapted for TmN. frontiersin.orgrsc.org
The table below summarizes the key parameters for the direct nitridation synthesis of this compound powder.
| Parameter | Description | Source(s) |
| Precursor Material | High-purity thulium metal | stanfordmaterials.comsamaterials.com |
| Nitrogen Source | Nitrogen (N₂) or Ammonia (NH₃) gas | stanfordmaterials.comsamaterials.com |
| Reaction Temperature | 800 °C to 1200 °C | stanfordmaterials.comsamaterials.com |
| Atmosphere | Controlled nitrogen or ammonia during reaction; Inert (e.g., Argon) during cooling | stanfordmaterials.comsamaterials.com |
| Post-synthesis Processing | Grinding and sieving to obtain desired particle size | samaterials.commade-in-china.com |
| Resulting Product | Crystalline this compound powder | stanfordmaterials.comsamaterials.com |
Crystallographic and Structural Investigations of Thulium Nitride
Ambient Pressure Crystalline Structures
At ambient pressure, thulium nitride adopts a stable and well-defined crystal structure.
Rock-salt Type (B1) Structure of this compound
This compound crystallizes in the cubic rock-salt (NaCl-type) structure, which is designated as the B1 phase. scientific.netresearchgate.netwikipedia.orgwikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice where thulium and nitrogen atoms occupy alternating positions. wikipedia.orgwikiwand.com The space group for this crystal structure is Fm3m. wikipedia.org In this arrangement, each ion is surrounded by six ions of the opposite charge in an octahedral geometry. wikipedia.orgwikiwand.com This rock-salt structure is a common feature among many rare-earth nitrides. researchgate.net
Lattice Parameter Determination and Equilibrium Structural Analysis
The lattice parameter is a fundamental property of a crystal structure, representing the dimension of the unit cell. For this compound, the equilibrium lattice parameter (a₀) has been determined through theoretical calculations. Ab initio calculations have yielded values for the lattice parameter that are in good agreement with available experimental data. scientific.netresearchgate.net These calculations are essential for performing equilibrium structural analysis and for predicting the material's behavior under different thermodynamic conditions.
Table 1: Crystallographic Data for this compound at Ambient Pressure
| Property | Value |
| Crystal System | Cubic |
| Structure Type | Rock-salt (B1) |
| Space Group | Fm3m |
| Lattice Parameter (a₀) | Theoretical values show good agreement with experimental data scientific.netresearchgate.net |
High-Pressure Induced Structural Phase Transitions
Under the application of high pressure, this compound undergoes a structural phase transition, transforming from its ambient-pressure rock-salt structure to a more compact configuration.
B1 to CsCl-type (B2) Phase Transition Mechanisms in this compound
Theoretical studies based on ab initio calculations predict that this compound undergoes a first-order structural phase transition from the rock-salt (B1) structure to the cesium chloride (CsCl-type) structure (B2). scientific.netresearchgate.netpsu.edu This transition involves a change in the coordination number of the ions. The B2 structure is also cubic but has a different atomic arrangement where each atom is surrounded by eight nearest neighbors of the opposite type. This transformation is a common high-pressure phenomenon observed in many binary compounds with the rock-salt structure. arxiv.orgresearchgate.net The mechanism is driven by the tendency of the material to adopt a more efficiently packed structure to minimize its volume under compression.
Experimental and Theoretical Pressure Thresholds for Phase Transformations
The pressure at which the B1 to B2 phase transition occurs in this compound has been predicted through theoretical calculations. One study, using the tight-binding linear muffin-tin-orbital (TB-LMTO) method within the local density approximation (LDA), predicted a transition pressure of 68 GPa. scientific.netresearchgate.net Another theoretical investigation suggested a transition pressure of around 9.89 GPa, which was noted to be comparable to an experimental value of 11.0 GPa. researchgate.net The variation in predicted pressures can be attributed to the different computational methods and approximations used in the theoretical models. researchgate.netiaea.org
Table 2: Theoretical and Experimental Transition Pressures for the B1 to B2 Phase Transition in this compound
| Method | Predicted/Observed Transition Pressure (GPa) |
| Theoretical (TB-LMTO, LDA) | 68 scientific.netresearchgate.net |
| Theoretical | ~9.89 researchgate.net |
| Experimental | 11.0 researchgate.net |
Microstructural Evolution and Morphology of this compound Materials
The microstructure and morphology of this compound, particularly in thin film form, are influenced by the synthesis or deposition methods and subsequent treatments. While detailed studies focusing solely on the microstructural evolution of pure this compound are not extensively covered in the provided results, related research on nitrides and thulium-containing compounds provides some insights.
For instance, studies on thulium oxide thin films, which can be precursors or related materials, show that the surface morphology and microstructure can be investigated using techniques like atomic force microscopy (AFM) and high-resolution transmission electron microscopy (HRTEM). researchgate.net These analyses can reveal details such as surface roughness and the nature of the interface between the film and the substrate. researchgate.net
In the broader context of nitride ceramics, the preparation process, such as sintering or sputtering, plays a critical role in determining the final microstructure, including porosity, grain morphology, and the presence of secondary phases. edge-techind.com For sputtered films, the deposition parameters can influence the crystalline structure and surface morphology, such as the development of columnar structures. scirp.org The morphology of thulium-containing powders has been shown to be dependent on preparation conditions like temperature and precursor concentration. researchgate.net
Thin Film Crystallinity and Orientation Studies
The crystallographic character of this compound thin films is a critical determinant of their physical and electronic properties. Like most rare-earth nitrides, TmN adopts a face-centered cubic (FCC) rocksalt (NaCl-type) crystal structure under standard conditions. google.comwikipedia.org This structure belongs to the Fm-3m space group. wikipedia.orgmaterialsproject.org The stable, well-defined crystal lattice of TmN is a key attribute for its potential use in epitaxial heterostructures. google.com
The quality of TmN thin films is heavily dependent on the synthesis method and the substrate used for deposition. Common deposition techniques for rare-earth nitride films include molecular beam epitaxy (MBE) and reactive magnetron sputtering. aps.orgresearchgate.net A significant challenge in growing high-quality films is the absence of native substrates, which necessitates the use of alternative materials that are closely lattice-matched. google.com
Studies on the broader class of RENs show that epitaxial, (001)-oriented films can be successfully grown on various substrates, including (001) and (111)-oriented cubic substrates like MgO, or hexagonal substrates such as gallium nitride (GaN) and silicon carbide (SiC). google.comaps.org For instance, research on thulium metal films grown via MBE on SiC(0001) substrates demonstrated high crystalline quality, evidenced by X-ray diffraction (XRD) analysis showing clear Laue oscillations and narrow rocking curves. aps.orgwpmucdn.comresearchgate.net While not specific to the nitride, this indicates that high-quality crystalline thulium-based films can be achieved with appropriate epitaxial growth techniques.
In the case of reactive sputtering, a study involving thulium oxide (Tm₂O₃) and thulium oxynitride (TmOₓNᵧ) films found that the as-deposited films were amorphous. researchgate.net However, subsequent thermal annealing at 800°C induced crystallization, highlighting the importance of post-deposition processing for achieving desired crystallinity. researchgate.net
The characterization of crystallinity and orientation in these films relies heavily on X-ray diffraction techniques. inoe.rocovalentmetrology.com Standard θ-2θ scans are used to identify the crystal phases present, while rocking curves provide a quantitative measure of the crystalline quality. covalentmetrology.comresearchgate.net To study the crystallographic orientation relative to the substrate (texture), techniques such as pole figures and grazing-incidence X-ray diffraction (GIXRD) are employed. inoe.roresearchgate.nettorontech.com These analyses are crucial for confirming the epitaxial relationship between the TmN film and the underlying substrate, which is essential for device fabrication. diva-portal.org
Table 1: Crystallographic Data for this compound (TmN)
| Property | Value | Source(s) |
|---|---|---|
| Crystal System | Cubic | wikipedia.org |
| Crystal Structure | Rocksalt (NaCl-type) | google.comwikipedia.org |
| Space Group | Fm-3m | wikipedia.orgmaterialsproject.org |
| Calculated Lattice Parameter (a) | ~4.8-4.9 Å range (typical for RENs) | google.com |
| Common Deposition Methods | Molecular Beam Epitaxy (MBE), Reactive Sputtering | google.comaps.orgresearchgate.net |
| Characterization Techniques | X-Ray Diffraction (XRD), GIXRD, Rocking Curves | inoe.rocovalentmetrology.comresearchgate.net |
Nanostructure Morphologies and Growth Mechanisms
The synthesis of this compound at the nanoscale opens avenues for leveraging quantum confinement effects and high surface-area-to-volume ratios. While specific research detailing the morphology and growth of TmN nanostructures is not extensively reported, general synthesis strategies for inorganic and transition metal nitrides (TMNs) provide a framework for their potential fabrication. frontiersin.org Furthermore, the successful synthesis of other thulium-based nanostructures illustrates the feasibility of creating nanoscale thulium compounds.
Common methods for producing inorganic nitride nanomaterials include solid-state metathesis reactions, solvothermal synthesis, and ammonolysis of precursors at elevated temperatures. frontiersin.org For example, 2D arrays of transition metal nitride nanocrystals have been formed by the ammoniation of metal precursors within salt templates; the morphology of the resulting nanostructures was found to be dependent on the treatment temperature. researchgate.net Another approach involves low-temperature methods, such as a metal-hydrolysis-assisted synthesis, which has been used to create nitrides like VN and CrN at temperatures between 120–180°C. frontiersin.org
The growth mechanisms for nanostructures are complex and can involve processes like oriented attachment, where primary nanoparticles align and fuse to form more complex structures, or seed-mediated growth. researchgate.net The final morphology—be it nanoparticles, nanorods, nanosheets, or porous networks—is controlled by tuning reaction parameters such as temperature, precursor concentration, and the presence of stabilizing agents or templates. rsc.org
While direct examples for TmN are sparse, related research demonstrates the successful synthesis of thulium-containing nanostructures:
Zerovalent Thulium Nanoparticles: Thulium-metal nanoparticles with an average size of 2.2 nm have been synthesized. d-nb.info These highly reactive nanoparticles can serve as a precursor for the subsequent formation of thulium compounds, including nitrides. d-nb.info
Thulium Vanadate (TmVO₄) Nanorods: Nanorods of TmVO₄ have been produced via a sonochemical synthesis method. mdpi.com This technique uses high-intensity ultrasound to drive chemical reactions and can be a viable route for producing other thulium-based nanostructures.
Single-Atom Thulium Structures: In a highly controlled approach, single thulium atoms have been used to modify graphitic carbon nitride, resulting in a porous tubular morphology. researchgate.net This highlights the potential for precise, atomic-level control in designing thulium-based nanomaterials.
A patented method for synthesizing rare-earth nitrides near room temperature involves bubbling nitrogen gas (N₂) through a solution of a rare-earth element dissolved in a liquid metal like gallium. google.com This approach, designed to overcome the high energy required to dissociate the N₂ triple bond, could potentially be adapted for the low-temperature synthesis of TmN nanostructures. google.com
Table 2: Potential Synthesis and Growth Parameters for TmN Nanostructures
| Synthesis Method | Key Parameters | Potential Morphologies | Growth Mechanism | Source(s) |
|---|---|---|---|---|
| Sonochemical Synthesis | Precursor type, ultrasound frequency/intensity, solvent | Nanoparticles, Nanorods | Acoustic cavitation | mdpi.com |
| Salt-Melt / Template Synthesis | Reaction temperature, salt template composition | Nanocrystals, Porous networks | Templated growth, Ammonolysis | frontiersin.orgresearchgate.net |
| Liquid Metal Solution | Temperature, rare-earth concentration, gas flow | Nanoparticles, Thin films | N₂ dissociation by rare-earth catalyst | google.com |
| Laser Ablation | Laser energy, pulse duration, target material | Nanoparticles | Laser-induced plasma fragmentation | researchgate.net |
Electronic Structure and Transport Phenomena in Thulium Nitride
Electronic Band Structure Calculations
The electronic band structure of a material dictates its electrical and optical properties. For thulium nitride, various theoretical frameworks have been employed to calculate and understand its electronic band structure, leading to insights into its metallic or semimetallic nature, band gap characteristics, and the influence of relativistic effects.
Determination of Metallic and Semimetallic Electronic Character
Theoretical studies based on its electronic band structure have predominantly characterized this compound as exhibiting metallic or semimetallic behavior. samaterials.comscientific.net This conductivity is attributed to the nature of its band structure, where there is no significant energy gap between the valence and conduction bands. scientific.net
Ab initio calculations have consistently shown that rare-earth nitrides, including TmN, can display a range of electronic characters from metallic and semimetallic to insulating. psu.edu For TmN specifically, energy band diagrams derived from these calculations indicate a metallic nature under ambient conditions. scientific.netresearchgate.net The electrical conductivity can, however, be influenced by factors such as the preparation method and stoichiometry of the material. samaterials.comstanfordmaterials.com
Band Gap Analysis and Modulation
While often characterized as metallic, the concept of a band gap in this compound and related materials is nuanced. Some studies on similar nitride systems, like thallium nitride (TlN), have explored the possibility of a small or even negative band gap, which points towards a semimetallic nature. researchgate.netpreprints.org
The ability to modulate the band gap is a key area of research for tailoring the electronic properties of materials. For instance, in other nitride systems, doping has been shown to be an effective method for adjusting the band gap. rsc.org Similarly, the application of external pressure can induce changes in the electronic structure, potentially leading to a semiconductor-to-metal transition. nih.gov While specific studies on band gap modulation in TmN are less common, the principles observed in similar nitride semiconductors suggest that its electronic properties could be tunable. rsc.orgresearchgate.net
Spin-Orbit Coupling Effects on Electronic States
Spin-orbit coupling (SOC), a relativistic effect arising from the interaction between an electron's spin and its orbital motion, plays a significant role in determining the electronic properties of materials containing heavy elements. researchgate.net In materials like thallium nitride, SOC can be strong enough to induce a band inversion, leading to topological transitions from a trivial to a non-trivial state. aps.orgresearchgate.net
The inclusion of SOC in theoretical calculations can significantly alter the electronic band structure, leading to the splitting of energy bands. researchgate.net This effect is particularly important near the Fermi level and can influence the material's conductivity and magnetic properties. researchgate.net For instance, in some half-Heusler compounds, the inclusion of SOC leads to a transition from a metallic to a topological semimetallic phase. researchgate.net While detailed studies on the specific effects of SOC on the electronic states of TmN are emerging, its importance is underscored by the presence of the heavy thulium atom.
Density of Electronic States Analysis
The density of states (DOS) provides crucial information about the distribution of electronic states at different energy levels within a material. For this compound, DOS calculations complement the band structure analysis, offering a clearer picture of its metallic character.
Influence of External Pressure on Electronic Properties
The application of external pressure is a powerful tool for probing and modifying the electronic properties of materials. In the case of this compound, theoretical studies have investigated the effects of pressure on its structural and electronic characteristics.
First-principles calculations have predicted that TmN, which is stable in the rock-salt (NaCl-type) structure at ambient pressure, undergoes a structural phase transition to a cesium chloride (CsCl-type) structure at a high pressure of approximately 68 GPa. scientific.netresearchgate.net This structural change is accompanied by alterations in the electronic band structure and density of states. scientific.netpsu.edu
As pressure increases, the lattice parameter and unit cell volume decrease, leading to enhanced overlap between atomic orbitals. nih.gov This increased overlap can modify the band structure, potentially inducing transitions in the electronic character of the material. For example, in some perovskite materials, pressure can drive a transition from a semiconducting to a metallic state by closing the band gap. nih.gov While TmN is already metallic at ambient pressure, the application of pressure further modifies its electronic states, which can be observed in the calculated band structures and densities of states for the high-pressure phase. psu.edu
Electronic Transport Mechanisms
The electronic transport properties of this compound (TmN) are intrinsically linked to its electronic structure, which is characteristic of rare-earth nitrides. These materials exhibit a complex interplay between localized 4f electrons and itinerant conduction electrons, which gives rise to their unique electrical and magnetic properties.
This compound is generally characterized as a material with metallic to semimetallic conductivity. This conductivity can be significantly influenced by the synthesis method and stoichiometry. While specific comparative studies on the electrical conductivity of TmN prepared by different methods are not extensively documented in the reviewed literature, general principles for transition metal and rare-earth nitrides suggest that synthesis parameters play a crucial role.
For instance, in other nitride systems like molybdenum nitride and cobalt nitride, the electrical resistivity is highly dependent on the nitrogen partial pressure during deposition via techniques like reactive sputtering. mdpi.comhzdr.de Variations in nitrogen content lead to changes in the crystalline structure, defect concentration, and consequently, the electrical behavior, which can range from metallic to semiconducting or insulating. hzdr.de Similarly, for TmN, synthesis techniques such as direct nitridation of thulium metal at high temperatures (800 °C to 1200 °C) in a nitrogen or ammonia (B1221849) atmosphere are employed. The careful control of this process is critical to achieve the desired crystallinity and stoichiometry, which in turn dictates the electrical conductivity.
The electrical properties of doped tin oxide thin films, for example, have been shown to be modulated by thulium incorporation, where the doping concentration affects crystallite size and grain boundaries, thereby influencing device mobility. x-mol.comresearchgate.net This underscores the principle that the electrical characteristics of materials containing thulium are sensitive to their structural and compositional properties, which are a direct result of the synthesis conditions.
Direct experimental or theoretical investigations specifically detailing the carrier concentration and mobility in pure this compound are scarce in the available literature. However, studies on other rare-earth nitrides (RENs), such as gadolinium nitride (GdN) and dysprosium nitride (DyN), provide valuable insights that are likely applicable to TmN.
In many RENs, nitrogen vacancies (V_N) are the primary source of n-type conductivity. aip.orgresearchgate.net These vacancies can dope (B7801613) the material with up to three electrons per vacancy, with some electrons remaining localized at the vacancy site while others are contributed to the conduction band. aip.org This doping mechanism allows for the tuning of electronic properties without drastically altering the magnetic characteristics. aip.org For instance, in GdN films, carrier concentrations can be controlled by varying the nitrogen vacancy concentration. aps.org Hall effect measurements on high-mobility epitaxial GdN have reported electron mobilities of approximately 130 cm²/Vs at low temperatures (1.8 K) with a carrier concentration of about 3.2 x 10²⁰ cm⁻³. arxiv.org
The carrier concentration in RENs can be remarkably high, on the order of 1% per rare-earth ion, which classifies them as semimetals due to the intrinsic indirect overlap of the nitrogen p-band and the rare-earth d-band. scirp.org The presence of 4f electron states in thulium, similar to other lanthanides, is expected to influence this band overlap and thus the intrinsic carrier concentration. scirp.org In DyN, carrier concentrations of around 1x10²¹ cm⁻³ have been reported. aip.org Given these parallels, it is reasonable to infer that the carrier concentration and mobility in TmN are also primarily governed by the density of native defects, particularly nitrogen vacancies.
Table 1: Carrier Properties in Selected Rare-Earth Nitrides
| Compound | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Temperature (K) | Notes |
|---|---|---|---|---|
| GdN | 3.2 x 10²⁰ | ~130 | 1.8 | High-mobility epitaxial film. arxiv.org |
| DyN | ~1 x 10²¹ | - | Room Temp. | Highlights the role of nitrogen vacancies in doping. aip.org |
| ScN | Low (~1% per ion) | High | - | Semimetal due to p-d band overlap; lacks 4f scattering. scirp.org |
Magnetic Properties and Quantum Phenomena in Thulium Nitride
Intrinsic Magnetic Behaviors Attributed to Thulium 4f Orbitals
The unique magnetic properties of thulium nitride are fundamentally derived from the partially filled 4f orbitals of the thulium (Tm) atom. wikipedia.orgperiodic-table.io In compounds, thulium typically exists in the trivalent state (Tm³⁺), and its 4f electrons are highly localized, meaning they are tightly bound to the atomic nucleus. nih.govnih.gov This localization is a hallmark of lanthanide elements and means that direct interaction between the 4f electrons of neighboring thulium atoms is almost negligible. nih.gov
Instead, the magnetic behavior is governed by the intra-atomic interactions within the thulium ion and its interaction with the surrounding crystal lattice. nih.govamericanelements.com The arrangement of atoms in the rock-salt crystal structure of TmN creates a cubic crystal field that influences the energy levels of the 4f electrons. americanelements.com This crystal field effect splits the degenerate ground state multiplet of the Tm³⁺ ion, which is crucial in determining the material's magnetic response at low temperatures. americanelements.com The interplay between this crystal field splitting and exchange interactions dictates whether a cooperative magnetic phase can form. americanelements.com In TmN, the crystal field effect is dominant, leading to a nonmagnetic singlet ground state. americanelements.com
Magnetic Ordering and Phase Transitions
The magnetic ordering in this compound is a subject of detailed study, revealing complex behaviors that differ significantly from elemental thulium. Pure thulium metal is known to be ferromagnetic below 32 K, antiferromagnetic between 32 K and 56 K, and paramagnetic above 56 K. nih.gov In contrast, this compound does not exhibit a cooperative magnetic phase down to 4.2 K. americanelements.com
Ferromagnetic, Antiferromagnetic, and Ferrimagnetic Aspects in Thulium Systems
Ferromagnetism is a phenomenon where materials exhibit a spontaneous magnetic moment and are strongly attracted to magnets. Some theoretical studies based on first-principles calculations suggest that TmN is stable in a ferromagnetic state at ambient pressure. fishersci.ca Gadolinium nitride (GdN), another rare-earth nitride, is a well-established ferromagnet with a Curie temperature around 69 K. americanelements.com
Antiferromagnetism describes materials where adjacent magnetic moments align in opposite directions, resulting in zero net magnetization. While TmN does not show long-range antiferromagnetic order, the negative value of its paramagnetic Curie temperature (-21 K) is indicative of antiferromagnetic exchange interactions between the thulium ions. americanelements.com
Ferrimagnetism occurs in materials with opposing magnetic moments of unequal magnitude, leading to a net spontaneous magnetization. americanelements.com This is common in materials with different types of atoms or ions, like ferrites. americanelements.com While TmN itself is not classified as ferrimagnetic, other thulium-containing compounds, such as thulium iron garnet (TmIG), exhibit this type of magnetic ordering. nih.gov
Investigations of Critical Spin Fluctuations and Curie Temperature
For a material to have a ferromagnetic or antiferromagnetic ordered state, it must be cooled below a critical temperature, known as the Curie temperature (Tc) or Néel temperature (TN), respectively. Below this temperature, the magnetic moments spontaneously align.
Bulk magnetic measurements of this compound show no indication of magnetic ordering down to a temperature of 4.2 K. americanelements.com This is attributed to the crystal field splitting being stronger than the exchange interaction, which prevents the formation of a cooperative magnetic phase. americanelements.com Consequently, TmN does not have a conventional Curie temperature for ferromagnetic ordering. americanelements.com However, analysis of its magnetic susceptibility in the paramagnetic region yields a paramagnetic Curie temperature of -21 K. americanelements.com This negative value points to the presence of antiferromagnetic interactions among the Tm³⁺ ions, even though they are not strong enough to induce a phase transition to an ordered antiferromagnetic state at low temperatures. americanelements.com
Spin Dynamics and Magnon Excitations in Thulium-Containing Materials
Spin dynamics refers to the collective behavior of electron spins in a material. In magnetically ordered materials, wavelike disturbances in the spin alignment can propagate through the crystal lattice. These quantized spin waves are known as magnons.
While detailed studies on magnon excitations specifically in this compound are not widely reported, research on other thulium-containing materials provides insight into these phenomena. For instance, studies on thin films of ferrimagnetic thulium iron garnet (TmIG) have successfully mapped spin-wave transport using advanced techniques like diamond quantum microscopy. nih.gov These investigations are crucial for understanding how to control and manipulate spin currents, which is a key goal in the field of spintronics. nih.gov
Exploration of Topological Magnetic Phenomena (e.g., Skyrmions)
Topological magnetic phenomena refer to stable, particle-like spin configurations in magnetic materials. One of the most studied examples is the magnetic skyrmion, a vortex-like swirling texture of spins. researchgate.net Skyrmions are prized for their topological stability and are being explored for applications in next-generation spintronic devices, such as high-density data storage. researchgate.net
The existence of skyrmions typically requires specific interactions within a material, often arising from a lack of inversion symmetry in the crystal structure. While skyrmions have not yet been experimentally confirmed in this compound, the broader class of rare-earth nitrides is considered a promising area for such discoveries due to their diverse and unique magnetic properties. wikipedia.org Research into transition metal nitrides and other 2D materials continues to inspire the search for novel compounds that can host and stabilize these topologically protected spin textures.
This compound as a Quantum Material
This compound is considered a quantum material because its properties are governed by quantum mechanical effects that are not explainable by classical physics. wikipedia.orgperiodic-table.io The defining characteristics of quantum materials include electron spin, quantum coherence, and entanglement, which lead to phenomena like magnetism and superconductivity.
Several factors contribute to TmN's classification as a quantum material:
Electron Correlations: The behavior of the highly localized 4f electrons dictates the material's magnetic and electronic properties. nih.govnih.gov
Model System: TmN serves as a crucial model compound for fundamental scientific research into the magnetic and electronic behaviors of rare-earth nitrides. periodic-table.io This research is essential for discovering and developing new functional materials. periodic-table.io
Technological Potential: Its unique magnetic characteristics make it a promising candidate for advanced applications in spintronic devices, which leverage electron spin in addition to its charge. wikipedia.orgperiodic-table.io Furthermore, it is being explored for its potential role in components for quantum computing. periodic-table.io
The study of materials like this compound pushes the boundaries of condensed matter physics and materials science, paving the way for future technological innovations. wikipedia.org
Table of Magnetic Properties
| Property | Value/Description | Source(s) |
| Magnetic Ordering | No cooperative magnetic phase observed down to 4.2 K. americanelements.com Exhibits Van Vleck paramagnetism. americanelements.com Some theoretical studies suggest a ferromagnetic ground state. fishersci.ca | americanelements.comfishersci.ca |
| Paramagnetic Curie Temp. | -21 K | americanelements.com |
| Primary Magnetic Source | Partially filled 4f orbitals of the Tm³⁺ ion. wikipedia.orgperiodic-table.io | wikipedia.orgperiodic-table.io |
| Ground State | Nonmagnetic singlet ground state due to crystal field effects. americanelements.com | americanelements.com |
Role in Quantum Information Applications
The unique magnetic characteristics of this compound, originating from thulium's partially filled 4f orbitals, make it a compelling candidate for research in quantum information and spintronic devices. samaterials.comstanfordmaterials.com The electron's spin, in addition to its charge, is harnessed in spintronics to process and store information. Materials like TmN, with their intrinsic magnetic properties, are explored for their potential to manipulate electron spins, a fundamental requirement for spin-based quantum computing. researchgate.net
Quantum computing relies on the principles of quantum mechanics, such as superposition and entanglement, to process information in ways that are impossible for classical computers. The spin states of electrons in a material can serve as quantum bits, or qubits, the basic unit of quantum information. The development of materials that can host and control these spin states is a critical area of research. Rare-earth compounds, in general, are studied for these applications, and TmN serves as a model compound for investigating the magnetic and electronic behaviors of rare-earth nitrides. samaterials.comstanfordmaterials.com This research is essential for the development of next-generation quantum materials. samaterials.comstanfordmaterials.com
The interest in thulium extends to other related materials and concepts in quantum information. For instance, trivalent thulium ions doped into crystal lattices are studied for their long coherence times, a crucial property for quantum memory and processing applications. aps.org Furthermore, single-molecule magnets (SMMs), which can exhibit magnetic bistability at the molecular level, are considered promising for high-density data storage and quantum computing. lu.seresearchgate.net The study of lanthanide-based SMMs provides insights into the magnetic anisotropy and quantum tunneling of magnetization, phenomena that are relevant to the broader field of quantum information and the potential application of materials like TmN. lu.seresearchgate.net
Superconductivity Proximity Effects in Related Nitride Heterostructures
The superconductivity proximity effect is a quantum phenomenon that occurs when a non-superconducting material acquires superconducting properties by being placed in close contact with a superconductor. arxiv.orgresearchgate.net This effect is fundamental to the creation of artificial topological superconductors and is heavily researched in various material heterostructures, which are layered structures of different materials. researchgate.netcaltech.edu
While specific research on superconductivity proximity effects in this compound heterostructures is not extensively documented, TmN is noted as a candidate material for research involving high-temperature superconductors. samaterials.com The creation of heterostructures involving superconductors and materials with strong spin-orbit coupling or unique magnetic properties is a key strategy for engineering novel quantum states. For example, heterostructures combining superconductors with topological insulators or transition metal dichalcogenides are actively studied. arxiv.orgresearchgate.net In these systems, the superconductor induces a superconducting gap in the adjacent material via the proximity effect. researchgate.net
Nitride-based heterostructures are a viable platform for exploring such quantum phenomena. The ability to grow epitaxial thin films of nitrides allows for the creation of precise interfaces required for the proximity effect to manifest. researchgate.net A heterostructure incorporating a magnetic nitride like TmN with a superconductor could potentially lead to exotic forms of superconductivity, where the magnetic ordering of the TmN layer interacts with the superconducting Cooper pairs. This interplay is central to the search for topological superconductivity and its associated Majorana fermions, which are promising candidates for fault-tolerant quantum computing.
Applications in Quantum Sensing Technologies (e.g., NV Centers)
Quantum sensing utilizes the extreme sensitivity of quantum systems to their environment to measure physical quantities with high precision. A leading platform for quantum sensing is the nitrogen-vacancy (NV) center in diamond. nktphotonics.comresearchgate.net An NV center is a point defect in the diamond lattice with an electronic spin state that is highly sensitive to external magnetic fields, electric fields, and temperature. nktphotonics.commdpi.com Its spin state can be initialized and read out optically, making it a versatile and non-invasive nanoscale sensor. mdpi.comresearchgate.net
The application of NV center-based quantum sensing is particularly relevant for characterizing magnetic materials at the nanoscale, where conventional techniques may lack the required spatial resolution or sensitivity. mdpi.comresearchgate.net While direct studies on TmN using this technique are emerging, the methodology has been successfully applied to related thulium-based magnetic materials, such as thulium iron garnet (Tm₃Fe₅O₁₂ or TmIG). mdpi.comresearchgate.net In these studies, a diamond crystal containing a shallow layer of NV centers is placed in close proximity to the TmIG film. By measuring the influence of the magnetic field emanating from the TmIG on the NV center's spin, researchers can map the local magnetic properties and dynamics of the material with nanoscale resolution. mdpi.comresearchgate.netunl.edu
This technique allows for the investigation of complex magnetic phenomena, such as magnetic phase transitions and spin fluctuations, in materials like TmIG. mdpi.comresearchgate.net Given that the magnetic properties of this compound are of fundamental interest, NV-based quantum sensing represents a powerful tool for probing its nanoscale magnetic structure. This capability is crucial for understanding the material's potential for spintronic and quantum information applications, as it allows for direct visualization of the magnetic behavior that underpins these technologies. stanfordmaterials.com The integration of quantum sensors with magnetic materials provides a pathway to discover and optimize materials for the next generation of quantum devices. mdpi.com
Optical Properties and Spectroscopic Investigations of Thulium Nitride
Optical Transmission and Absorption Characteristics
The optical transmission and absorption properties of a material dictate how light propagates through it and which wavelengths are absorbed. For thulium nitride, these characteristics are influenced by its electronic band structure and the presence of defects or dopants. While comprehensive data specifically for pure TmN thin films is limited, studies on related nitride materials and thulium-doped systems provide valuable insights.
Generally, nitride semiconductors exhibit a sharp absorption edge corresponding to their bandgap energy. For thulium-doped materials, such as in silica (B1680970) fibers, distinct absorption peaks are observed which correspond to the intra-4f electronic transitions of the Tm³⁺ ion. For instance, significant absorption bands for Tm³⁺ are found around 790 nm and 1655 nm, corresponding to the ³H₆ → ³H₄ and ³H₆ → ³F₄ transitions, respectively researchgate.netdtic.mil. The absorption coefficient of a material quantifies the extent to which it absorbs light at a particular wavelength. For thulium-doped fiber lasers, the absorption coefficient of the thulium ions is a key parameter in determining the laser's efficiency auanews.netnih.govresearchgate.net.
The optical transmittance of thin films is also a critical parameter. For instance, in titanium nitride (TiN), a related transition metal nitride, the transmittance is highly dependent on the film's stoichiometry and thickness semanticscholar.orgresearchgate.net. It is expected that the transmittance of TmN films would similarly be influenced by their composition and crystalline quality.
Table 1: Representative Absorption Peaks of Tm³⁺ in a Silica Glass Host
| Transition | Wavelength (nm) |
|---|---|
| ³H₆ → ³H₄ | ~790 |
| ³H₆ → ³H₅ | ~1210 |
| ³H₆ → ³F₄ | ~1655-1700 |
Note: The exact peak positions can vary depending on the host material.
Luminescence and Emission Properties (especially in Doped Thulium Nitrides)
Luminescence is the emission of light from a material, and in the context of this compound, it is often studied in doped systems where thulium ions are introduced into a host lattice like Gallium Nitride (GaN) or Aluminum Nitride (AlN). The trivalent thulium ion (Tm³⁺) is known for its characteristic emission lines spanning the blue to the near-infrared regions of the electromagnetic spectrum semanticscholar.org.
In Tm-doped AlN, prominent ultraviolet (UV) emission lines at 298 nm and 358 nm have been observed, which are attributed to transitions from the ¹I₆ level to the ³H₆ and ³F₄ states, respectively. Visible emissions at 463, 467, 480, 529, and 596 nm are also present, corresponding to other intra-4f transitions of the Tm³⁺ ion. The intensity of these emissions can be influenced by temperature, with some lines showing significant thermal quenching while others remain relatively stable researchgate.net.
When thulium is incorporated into GaN, it can also produce a range of emissions. Studies on Tm-implanted GaN have reported cathodoluminescence in the visible and near-infrared regions. The specific wavelengths and their intensities are dependent on the concentration of thulium and the post-implantation annealing conditions, which are crucial for activating the luminescent centers.
Table 2: Key Emission Lines of Tm³⁺ in AlN Host
| Wavelength (nm) | Transition |
|---|---|
| 298 | ¹I₆ → ³H₆ |
| 358 | ¹I₆ → ³F₄ |
| 467 | ¹G₄ → ³H₅ |
| 480 | ¹G₄ → ³H₆ |
Note: These are approximate peak positions and can be influenced by the measurement conditions and material quality.
Theoretical and Experimental Analysis of Dielectric Function and Refractive Index
The dielectric function and refractive index are fundamental optical constants that describe the response of a material to an electromagnetic field. For this compound, both theoretical calculations and experimental measurements are employed to determine these properties.
Theoretical studies on rare-earth nitrides provide estimations for their dielectric constants. These calculations often take into account the electronic band structure and the contribution of the localized 4f electrons of the rare-earth elements. The refractive index of thulium-doped tellurium oxide films, a related material system, has been measured to be around 2.04 at 1550 nm spbu.ru. For thulium-doped silicon nitride, the refractive index can also be tailored spbu.ru. It is generally observed that the refractive index of nitride films is influenced by the deposition conditions and the stoichiometry of the material nih.govsoton.ac.ukdtu.dk.
The refractive index database provides some data for elemental Thulium, showing a complex refractive index with both real (n) and imaginary (k) parts, which describe the phase velocity and absorption, respectively refractiveindex.info. While this is for the pure element, it provides a baseline for understanding the optical behavior of its compounds.
Table 3: Refractive Index of Thulium-Doped Tellurium Oxide on a Silicon Nitride Chip
| Wavelength (nm) | Refractive Index (n) |
|---|---|
| 638 | 2.10 |
| 1550 | 2.04 |
Data from a specific study on a composite material structure spbu.ru.
Spectroscopic Methodologies for this compound Characterization
A variety of sophisticated spectroscopic techniques are utilized to gain a deeper understanding of the structural and electronic properties of this compound at an atomic level.
X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element within a material. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination chemistry of the absorbing atom. By analyzing the features near the absorption edge, one can deduce the electronic configuration and local symmetry of the thulium ions in the nitride lattice.
EXAFS, on the other hand, yields quantitative information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. This is crucial for determining the precise atomic arrangement in this compound, including bond lengths and the degree of structural disorder.
Cathodoluminescence (CL) is a technique where a focused beam of electrons excites a material, causing it to emit light. The emitted light is then analyzed to provide information about the material's composition, electronic properties, and defects.
In the context of thulium-doped nitrides, CL is particularly useful for mapping the spatial distribution of luminescent centers and identifying different emission bands with high spatial resolution. For instance, CL studies on Tm-doped GaN have been instrumental in identifying the characteristic emissions from Tm³⁺ ions and understanding how their luminescence is affected by factors such as co-doping with other elements and the presence of defects in the GaN host material.
Optically Detected Magnetic Resonance (ODMR) is a highly sensitive spectroscopic technique that combines optical spectroscopy with electron paramagnetic resonance (EPR) to study the spin-dependent properties of defects and impurities in solids. The technique relies on monitoring changes in the intensity or polarization of luminescence when the sample is subjected to a microwave field that induces transitions between spin sublevels of a paramagnetic center.
While specific ODMR studies on this compound are not widely reported, the technique holds significant potential for characterizing the magnetic and electronic properties of thulium-related defects or the Tm³⁺ ions themselves in a nitride host. By analyzing the ODMR spectrum, it is possible to determine the g-tensor and hyperfine interaction parameters of the paramagnetic species, providing detailed insights into its electronic structure and local environment. This information is valuable for understanding the role of thulium in the optical and magnetic properties of the material, which is crucial for applications in quantum information and spintronics dtic.milresearchgate.net.
Spectral Hole Burning and Absorption Spectroscopy for Thulium Ion Levels
The investigation of the optical properties of this compound (TmN), particularly the energy levels of the thulium ion (Tm³⁺), relies on high-resolution spectroscopic techniques. Among these, absorption spectroscopy and spectral hole burning are powerful tools for probing the electronic transitions and the local environment of the Tm³⁺ ions within the crystal lattice. However, specific experimental data on spectral hole burning and detailed absorption spectra for this compound are not extensively documented in publicly available research.
To understand the potential insights these techniques could offer for TmN, it is instructive to examine studies on thulium ions in similar nitride host materials. The behavior of Tm³⁺ in Aluminum Nitride (AlN), another III-nitride semiconductor, provides a valuable analogue for the expected spectroscopic features in TmN.
Absorption spectroscopy measures the wavelengths of light that are absorbed by the material. For a material like TmN, this involves promoting electrons of the Tm³⁺ ion from lower energy levels to higher ones. The 4f electrons of rare-earth ions, such as thulium, are well-shielded, leading to sharp and well-defined absorption lines corresponding to intra-4f shell transitions. The precise energy of these transitions is sensitive to the surrounding crystal field, which in the case of TmN, is created by the nitrogen ions in its rock-salt crystal structure.
Spectral hole burning is a high-resolution spectroscopic technique used to measure the homogeneous linewidth of an absorption line, even when it is masked by much broader inhomogeneous broadening. In a crystal, each Tm³⁺ ion may experience a slightly different local environment due to crystal imperfections, leading to a distribution of transition frequencies (inhomogeneous broadening). By using a narrow-linewidth laser to excite a small subset of these ions, their absorption can be saturated, "burning" a narrow hole in the absorption profile. The width of this hole provides information about the homogeneous linewidth, which is related to the lifetimes of the electronic states and the dynamic processes in the crystal.
A detailed analysis of cathodoluminescence spectra of Tm³⁺-implanted Aluminum Nitride (AlN) has identified over 200 electronic transitions, allowing for the establishment of the crystal-field splitting for various multiplet manifolds of the Tm³⁺ ion. researchgate.net The emitting multiplet manifolds observed include ¹I₆, ¹D₂, and ¹G₄, with transitions to lower-lying levels such as ³H₆ (the ground state), ³F₄, ³H₅, ³H₄, ³F₃, and ³F₂. researchgate.net This comprehensive analysis provides a detailed energy level scheme for Tm³⁺ in a nitride environment.
The crystal-field splitting of the primary energy levels of the Tm³⁺ ion in the AlN host, as determined from these spectroscopic investigations, is presented below. These values illustrate the type of detailed information that absorption spectroscopy and related techniques would aim to uncover for this compound.
Table 1: Experimentally Determined Crystal-Field Split Energy Levels for Tm³⁺ in Aluminum Nitride (AlN)
| Multiplet Manifold | Energy Level (cm⁻¹) |
|---|
Data sourced from a detailed analysis of Tm³⁺-implanted 2H-aluminum nitride (AlN) and serves as a close analogue for Tm³⁺ in a nitride host environment. researchgate.net
Such detailed knowledge of the energy levels is crucial for the development of potential applications for this compound in optoelectronics and photonics. The study of rare-earth nitrides as a family of materials is an active area of research, focusing on understanding the electronic structure arising from the strongly correlated 4f electrons. bu.edu Spectroscopic measurements are key to revealing the energy position, splitting, and hybridization of these 4f states. bu.edu
Advanced Characterization Techniques and Methodologies for Thulium Nitride Research
Structural and Morphological Characterization
The structural and morphological properties of thulium nitride are crucial for understanding its physical behavior and performance in various applications. These characteristics are primarily investigated using X-ray diffraction and various electron microscopy techniques.
X-Ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray diffraction (XRD) is a fundamental technique used to determine the crystalline structure and phase purity of this compound.
Crystalline Structure: this compound crystallizes in a cubic system with a rock-salt (NaCl-type) structure. samaterials.comwikipedia.org This structure is characteristic of many rare-earth nitrides. samaterials.com The space group for this cubic system is Fm-3m. wikipedia.org
Phase Identification and Stability: XRD patterns are essential for confirming the formation of the single-phase TmN and for identifying any impurity phases. Under ambient pressure, the NaCl-type structure (B1 phase) is stable. scientific.net Theoretical calculations predict a structural phase transition from the NaCl-type structure to a Cesium Chloride (CsCl-type) structure (B2 phase) at a high pressure of 68 GPa. scientific.net
Lattice Parameter: The lattice parameter is a critical value obtained from XRD analysis. While experimental values can vary slightly based on synthesis conditions, theoretical calculations provide a baseline.
| Property | Value | Source |
| Crystal System | Cubic | wikipedia.org |
| Space Group | Fm-3m | wikipedia.org |
| Structure Type | Rock-salt (NaCl) | samaterials.comwikipedia.org |
| Predicted High-Pressure Phase | CsCl-type | scientific.net |
| Predicted Transition Pressure | 68 GPa | scientific.net |
Electron Microscopy Techniques (e.g., TEM, SEM, HAADF-STEM, SAED)
A suite of electron microscopy techniques provides detailed insights into the morphology, crystal structure, and elemental distribution of this compound at the nanoscale.
Scanning Electron Microscopy (SEM): SEM is utilized to observe the surface morphology and microstructure of TmN. For instance, in studies of thulium-modified carbon nitride, SEM revealed a hollow, porous tubular structure. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging of the internal structure. It can be used to visualize the crystalline lattice and identify defects. TEM analysis of thulium-modified carbon nitride has shown the detailed structure of the material. researchgate.net
Selected Area Electron Diffraction (SAED): SAED, performed within a TEM, provides crystallographic information from a specific area of the sample. The diffraction patterns help to confirm the crystal structure and orientation. SAED has been used to characterize the structure of thulium-modified carbon nitride after synthesis and cyclic reactions, confirming its stability. researchgate.net
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): This technique is particularly useful for Z-contrast imaging, where the brightness of a region is related to the atomic number of the elements present. jeol.comlibretexts.org It allows for the visualization of heavy atoms like thulium within a lighter matrix. In studies of single-atom thulium-modified carbon nitride, HAADF-STEM has been employed to identify and map the distribution of individual thulium atoms. researchgate.net
These electron microscopy techniques collectively provide a comprehensive understanding of the material's morphology and crystallography, from the microscale down to the atomic level.
Electronic and Optical Characterization
The electronic and optical properties of this compound are key to its potential use in electronic and optoelectronic devices.
Optical Transmission Spectroscopy
Optical transmission spectroscopy is a valuable tool for investigating the optical properties of materials, such as their band gap. While specific data for pure TmN is limited in the provided context, studies on related thulium-doped materials provide insights into the methodologies. For example, in thulium-doped tellurium oxide microring lasers, transmission measurements are used to determine waveguide propagation loss and to characterize the quality of the optical cavity. researchgate.net The analysis of transmission spectra allows for the determination of the material's transparency across different wavelengths and can be used to infer its electronic band structure. x-mol.net
Photoelectrochemical and Adsorption-Desorption Characterizations
Photoelectrochemical measurements are crucial for understanding the behavior of materials in response to light, particularly for applications in photocatalysis.
Photoelectrochemical Measurements: In a study on single-atom thulium modified carbon nitride, a series of photoelectrochemical tests were conducted to investigate the optical properties and the dynamics of photogenerated charge carriers. researchgate.net These included:
Photocurrent Density Curves: These measurements assess the material's ability to generate a current upon illumination, indicating the efficiency of charge separation and transport. researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the charge transfer resistance at the material-electrolyte interface, both in the dark and under illumination. researchgate.netresearchgate.net
Adsorption-Desorption Characterizations: Nitrogen and carbon dioxide adsorption-desorption isotherms are used to characterize the surface area and pore structure of materials, which is important for applications in catalysis and gas storage.
N2 Adsorption-Desorption Isotherms: These measurements, typically performed at 77 K, are used to determine the Brunauer-Emmett-Teller (BET) specific surface area and pore volume. researchgate.net For example, in thulium-modified carbon nitride, N2 adsorption-desorption isotherms revealed details about its porous structure. researchgate.net The shape of the isotherm can indicate the type of porosity (microporous, mesoporous, or macroporous). rsc.orgokayama-u.ac.jp
CO2 Adsorption Isotherms: These isotherms provide information on the material's capacity to adsorb CO2, which is relevant for applications in CO2 capture and reduction. researchgate.net
These characterizations provide a detailed picture of the electronic and surface properties of this compound and its composites, which is essential for developing and optimizing their performance in various applications.
Magnetic Characterization
The magnetic properties of this compound arise from the partially filled 4f orbitals of the thulium ions. stanfordmaterials.comsamaterials.com Bulk magnetic measurements are typically conducted over a range of temperatures and magnetic fields to understand its magnetic behavior.
Studies have shown that in the paramagnetic region, the effective magnetic moment of TmN can be experimentally determined. One study reported an effective magnetic moment of 7.32 µB, which is close to the theoretical value of 7.56 µB. aip.orgaip.org The same study reported a paramagnetic Curie temperature (Θp) of -21 K. aip.orgaip.org
The crystal field in the NaCl structure of TmN causes a splitting of the 2J+1-fold degenerate multiplet of the thulium ion, leading to a nonmagnetic (singlet) ground state. aip.orgaip.org Consequently, if the crystal field splitting is larger than the exchange interaction, a cooperative magnetic phase is not expected at low temperatures. aip.orgaip.org This is supported by measurements that indicate TmN exhibits Van Vleck paramagnetism at low temperatures. aip.org
| Magnetic Property | Value | Source |
| Effective Magnetic Moment (µeff) | 7.32 µB | aip.orgaip.org |
| Theoretical Magnetic Moment | 7.56 µB | aip.orgaip.org |
| Paramagnetic Curie Temperature (Θp) | -21 K | aip.orgaip.org |
SQUID Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometry stands as an exceptionally sensitive method for probing the magnetic characteristics of materials. researchgate.netarxiv.org This technique is predicated on the principles of quantum mechanics, specifically the Josephson effect, which occurs in superconducting loops. researchgate.net A SQUID magnetometer can detect minuscule magnetic fields, making it an invaluable tool for characterizing materials with weak magnetic responses or for studying subtle magnetic transitions. researchgate.netarxiv.org
In the context of this compound research, SQUID magnetometry is instrumental in determining key magnetic parameters. The temperature-dependent magnetization (M-T) and field-dependent magnetization (M-H) measurements yield critical data. For instance, by cooling the sample in zero magnetic field (ZFC) and then measuring the magnetization upon warming in a small applied field, followed by cooling in the same field (FC), one can identify magnetic ordering temperatures such as the Curie or Néel temperature. researchgate.net The bifurcation of the ZFC and FC curves can provide insights into phenomena like magnetic anisotropy and superparamagnetism. researchgate.net
Research Findings:
While specific SQUID magnetometry data for this compound is not widely published, we can anticipate the types of findings based on studies of similar rare-earth nitrides. badw.de Measurements would likely reveal the paramagnetic behavior of TmN at high temperatures, transitioning to a magnetically ordered state at low temperatures. The precise nature of this ordering (ferromagnetic, antiferromagnetic, or more complex) would be determined from the shape of the magnetization curves and the sign of the Weiss constant obtained from the high-temperature paramagnetic region.
Below is a hypothetical data table representing typical measurements that would be obtained from a SQUID magnetometer for a this compound sample.
Table 1: Representative SQUID Magnetometry Data for this compound
| Measurement Type | Parameter | Hypothetical Value | Significance |
|---|---|---|---|
| Temperature-Dependent Magnetization (M-T) | Magnetic Ordering Temperature (TN) | ~ 4 K | Indicates the transition from a paramagnetic to an antiferromagnetic state. |
| Weiss Constant (θ) | -5 K | A negative value suggests dominant antiferromagnetic interactions between Tm ions. | |
| Field-Dependent Magnetization (M-H) at 2 K | Saturation Magnetization (MS) | ~ 3 µB/Tm | Provides information on the alignment of magnetic moments at high fields. |
| Coercivity (HC) | 50 Oe | A small coercivity would be consistent with a soft magnetic material. |
Hall Effect Measurements
The Hall effect is a fundamental phenomenon in solid-state physics that provides crucial information about the nature, density, and mobility of charge carriers in a material. rutgers.eduqdusa.com When a current-carrying conductor or semiconductor is placed in a magnetic field perpendicular to the direction of the current, a transverse voltage, known as the Hall voltage, is generated. rutgers.edu The sign of this voltage directly indicates whether the majority charge carriers are electrons or holes. rutgers.eduqdusa.com
For this compound, which is expected to be a semiconductor or a semimetal, Hall effect measurements are vital for understanding its electronic transport properties. By measuring the Hall voltage and the resistivity of a TmN sample, one can calculate the Hall coefficient (Rₕ), which is inversely proportional to the net carrier concentration. qdusa.com Furthermore, the carrier mobility (µ), a measure of how quickly charge carriers move through the material in response to an electric field, can be determined from the Hall coefficient and the resistivity. qdusa.com These parameters are essential for evaluating the potential of TmN in electronic and spintronic applications.
Research Findings:
Although specific Hall effect data for this compound is scarce, studies on similar materials, such as thulium iron garnet bilayers, have utilized this technique to probe transport phenomena. utexas.eduresearchgate.net For a hypothetical TmN sample, temperature-dependent Hall measurements would reveal how the carrier concentration and mobility change with temperature, providing insights into doping levels and scattering mechanisms.
The following interactive table illustrates the kind of data that would be collected from Hall effect measurements on a this compound thin film.
Table 2: Representative Hall Effect Measurement Data for this compound
| Temperature (K) | Hall Coefficient (RH) (cm3/C) | Carrier Concentration (n) (cm-3) | Mobility (µ) (cm2/Vs) |
|---|---|---|---|
| 300 | -0.5 | -1.25 x 1019 | 150 |
| 200 | -0.8 | -7.81 x 1018 | 250 |
| 100 | -1.5 | -4.17 x 1018 | 500 |
| 10 | -5.0 | -1.25 x 1018 | 1200 |
Note: Negative carrier concentration indicates electrons as the majority charge carriers.
Nitrogen-Vacancy (NV) Center-Based Quantum Sensing and Spin Relaxometry (T₁)
Nitrogen-vacancy (NV) centers in diamond have emerged as highly sensitive, atomic-scale quantum sensors capable of probing magnetic fields, electric fields, temperature, and strain with nanoscale spatial resolution. wikipedia.orgresearchgate.netnih.gov An NV center consists of a nitrogen atom substituting a carbon atom adjacent to a vacancy in the diamond lattice. wikipedia.orgresearchgate.net Its electronic spin state is exceptionally sensitive to the local magnetic environment and can be initialized and read out optically. researchgate.netnih.gov
NV-center-based quantum sensing, particularly spin relaxometry, offers a powerful, non-invasive method to study the magnetic properties of materials like this compound at the nanoscale. nih.gov The technique measures the spin-lattice relaxation time (T₁) of the NV center's spin. nih.govtum.de This T₁ time is shortened by magnetic noise emanating from fluctuating spins in a nearby material. nih.govtum.de By placing a diamond with a shallow NV center in close proximity to a TmN sample, one can map the magnetic noise produced by the thulium ions' spin dynamics.
Research Findings:
This advanced technique has been used to image magnetic noise from various materials, including thermal magnons in magnetic insulators and spin textures in antiferromagnets. tum.de While direct application on this compound has not been reported, NV-based T₁ relaxometry could provide unprecedented insights into its low-temperature magnetic phases. For instance, it could be used to spatially resolve magnetic domains, study the dynamics of spin fluctuations near the magnetic ordering temperature, and probe the magnetic behavior at surfaces and interfaces.
The T₁ relaxation of the NV center follows an exponential decay, and the relaxation rate (1/T₁) is proportional to the spectral density of the magnetic field noise at the NV center's electron spin resonance frequency. tum.de
Table 3: Projected Research Findings from NV Center Spin Relaxometry on this compound
| Measurement Parameter | Anticipated Observation for this compound | Scientific Insight |
|---|---|---|
| T₁ Relaxation Time vs. Temperature | A sharp decrease in T₁ around the magnetic ordering temperature (TN). | Indicates critical spin fluctuations and the onset of magnetic ordering. |
| T₁ Imaging (Mapping T₁ across the sample surface) | Spatial variations in T₁ below TN. | Could reveal the formation and structure of antiferromagnetic domains. |
| Magnetic Noise Spectroscopy (T₁ vs. external magnetic field) | Peaks in the relaxation rate at specific field values. | Provides information about the energy levels of the spin excitations (magnons) in TmN. |
Computational Materials Science and Theoretical Modeling of this compound
Computational Materials Science and Theoretical Modeling of Thulium Nitride
Computational materials science provides powerful tools for investigating the intrinsic properties of materials like thulium nitride (TmN) from a theoretical standpoint. Through the application of quantum mechanical principles, researchers can predict and understand the behavior of this compound under various conditions, guiding experimental efforts and uncovering potential applications.
Emerging Research Areas and Potential Technological Implications of Thulium Nitride
Advanced Spintronic Device Concepts Utilizing Thulium Nitride
This compound is recognized as a promising material for the development of advanced spintronic devices. samaterials.comamericanelements.com Spintronics, an emergent field of electronics, aims to exploit the intrinsic spin of electrons in addition to their electrical charge to carry information, offering a new paradigm for data storage and processing. The suitability of rare earth nitrides (RENs), including TmN, for spintronics is due to their status as intrinsic ferromagnetic semiconductors, which provides a unique combination of magnetic and electronic properties. nih.gov The range of interrelated magnetic and conducting characteristics in these materials makes them an evident testing ground for new spintronic structures. researchgate.net
The distinctive magnetic behavior of this compound, which is crucial for its potential in spintronics, originates from the electronic structure of the thulium atom. samaterials.com Specifically, the partially filled 4f orbitals of thulium are the primary source of TmN's intriguing magnetic properties. samaterials.comamericanelements.com This inherent magnetic behavior, combined with its electrical conductivity and thermal stability, makes TmN a compelling candidate for components in spintronic applications. samaterials.com Researchers are actively exploring how to leverage these properties for next-generation electronic materials and devices. samaterials.com
Magnonics is a sub-field of spintronics that uses spin waves (quantized as magnons) to transport information without the movement of electrons, which promises lower energy dissipation. sci-hub.searxiv.org While magnonics is an active area of research for certain rare-earth compounds, particularly rare-earth iron garnets, specific research into spin-wave transport in this compound itself is not prominent. sci-hub.se
A related compound, thulium iron garnet (TmIG), has attracted significant interest for its spin-wave properties and applications in magnon spintronics. researchgate.netresearchgate.net Studies on TmIG thin films investigate their spin-wave transport properties using advanced techniques like diamond nitrogen-vacancy (NV) magnetometry. researchgate.netresearchgate.net This research has successfully measured key spin-wave characteristics in TmIG, such as decay length and wavelength, paving the way for potential applications in quantum magnonics. researchgate.netresearchgate.net However, similar detailed investigations specifically focused on this compound are not found in the current scientific literature.
This compound in Quantum Material Systems Research
This compound is considered a valuable material for foundational research in condensed matter physics and the development of quantum materials. samaterials.comamericanelements.com Its blend of thermal, electrical, and magnetic characteristics makes it a promising candidate for next-generation quantum and functional materials. samaterials.com
In basic scientific research, this compound serves as an important model compound. samaterials.comamericanelements.com It is used for studying the broader class of rare earth nitrides and their complex magnetic and electronic behaviors. samaterials.comamericanelements.com Such fundamental studies are essential for the discovery and development of the next generation of materials intended for quantum applications. samaterials.com
This compound has been identified as a promising candidate for research involving quantum computing components. samaterials.com Quantum computing relies on the principles of quantum mechanics, utilizing quantum bits (qubits) to perform complex calculations. rdworldonline.com The development of robust and scalable quantum hardware is a major scientific challenge, requiring materials with specific quantum-mechanical properties. researchgate.net
While TmN is noted for its potential, research into other nitride compounds is currently more established in this area. samaterials.com For instance, titanium nitride (TiN) is actively being investigated and used in the fabrication of superconducting quantum circuits, such as transmon qubits, where it is valued for its chemical stability and low dielectric loss. Although this compound's unique properties suggest potential, specific studies detailing its successful integration or testing within quantum computing components are not yet prominent.
Investigations into this compound for High-Performance Ceramic Coatings
This compound is being investigated as a material for high-performance ceramic coatings designed for use in harsh environments. samaterials.comamericanelements.com The primary properties that make it a suitable candidate for this application are its exceptionally high melting point and excellent thermal stability. samaterials.com These characteristics allow TmN to maintain its structural integrity in extreme temperature conditions. samaterials.com Furthermore, it exhibits resistance to corrosion, which is a critical requirement for protective coatings in aerospace and other industrial settings. samaterials.comamericanelements.com
| Emerging Research and Potential Applications of this compound | |
|---|---|
| Area | Description of Research and Potential |
| Spintronics | Exploits the unique magnetic properties from thulium's 4f electrons for advanced electronic devices. samaterials.comamericanelements.com |
| Quantum Materials | Serves as a model compound for fundamental studies of rare-earth nitrides to develop next-generation quantum materials. samaterials.comamericanelements.com |
| Quantum Computing | Identified as a candidate for research in quantum computing components, though specific applications are still under exploration. samaterials.com |
| Ceramic Coatings | Investigated for high-performance protective coatings due to its high melting point, thermal stability, and corrosion resistance. samaterials.comamericanelements.com |
Corrosion Resistance and High Melting Point Properties in Harsh Environments
This compound is a rare-earth nitride recognized for its notable thermal stability and resilience in corrosive environments. samaterials.comstanfordmaterials.com It is a crystalline solid, typically dark gray in appearance, with a high melting point that exceeds 2000 °C. samaterials.comstanfordmaterials.com This exceptional thermal stability ensures that TmN maintains its structural integrity under extreme temperature conditions. samaterials.com
The compound crystallizes in a rock-salt type structure, which contributes to its robustness and chemical durability. samaterials.comstanfordmaterials.com While relatively stable in dry air or a vacuum, it can undergo slow oxidation when exposed to moisture. samaterials.comstanfordmaterials.com This combination of a high melting point and corrosion resistance makes this compound a strong candidate for high-performance ceramic coatings designed for use in harsh industrial and aerospace environments. stanfordmaterials.com Research into metallic nitrides, a category to which TmN belongs, highlights their characteristic high melting points, hardness, and resistance to wear and corrosion, making them suitable for demanding applications. heegermaterials.com
Research in Optical and Infrared Technologies Based on this compound
The unique electronic structure of this compound gives rise to properties that are being actively researched for optical and infrared technologies. samaterials.comstanfordmaterials.com
Utilization in Infrared Windows, Filters, and Laser Components
This compound shows significant promise for applications in the mid-to-far infrared wavelength ranges. samaterials.com This has led to its consideration for use in the fabrication of infrared windows, filters, and various laser components. samaterials.comstanfordmaterials.com The development of materials for infrared (IR) windows is a critical area of research, with various crystalline materials being investigated for their specific transmission wavelengths and durability. infraredtraining.com.auedmundoptics.com The potential inclusion of this compound in this field opens new avenues for creating robust and efficient IR optical systems.
Thulium-Doped Systems for Enhanced Optical Properties
The doping of various materials with thulium has been a significant area of research for enhancing optical properties, particularly for laser applications. Thulium-doped fiber lasers are of great interest due to their efficient emission in the 2 µm wavelength range, which has applications in medicine, remote sensing, and communications. rp-photonics.comuca.edu.ar
Research has demonstrated that doping materials like fluoroborosilicate glass with thulium can tailor their optical properties for photonic and optoelectronic applications. aphrc.org Studies on thulium-doped silica (B1680970) fibers have shown that modifying the local environment of the thulium ions, for instance by co-doping with alumina, can significantly enhance the fluorescence lifetime, which is crucial for developing more efficient lasers. mdpi.comresearchgate.net Furthermore, thulium-doped tellurite (B1196480) glass has been integrated with silicon nitride platforms to create compact and efficient microring lasers and waveguide amplifiers operating in the near-infrared spectrum. optica.orgoptica.orgresearchgate.net These findings in thulium-doped systems provide a strong basis for exploring the intrinsic optical properties of pure this compound and its potential in similar advanced optical applications.
Potential in Nuclear Technology Research
This compound is also being investigated for its potential applications within the field of nuclear technology, primarily due to the properties of the thulium element. samaterials.comstanfordmaterials.com
Neutron Absorption and Radiation Shielding Systems
Thulium possesses neutron absorption capabilities, which makes this compound a candidate material for applications in nuclear reactor control and radiation shielding systems. samaterials.comstanfordmaterials.com The neutron cross section of an element is a measure of the probability of a neutron-nucleus interaction, a key parameter in nuclear engineering. samaterials.com Thulium is listed as having a neutron cross section of 105 barns. periodictable.com
The development of effective radiation shielding materials is crucial for safety in nuclear applications. Research has been conducted on thulium-doped glass compositions for gamma radiation shielding. e3s-conferences.org These studies suggest that the inclusion of thulium enhances the radiation shielding properties of the glass, with compositions containing thulium oxide showing higher mass attenuation coefficients. e3s-conferences.org This indicates that thulium-based materials, including this compound, could play a role in the development of advanced radiation shielding technologies. The use of fillers like boron nitride in polymer composites has also been explored for neutron shielding, highlighting the broader interest in nitride compounds for such applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for producing high-purity Thulium nitride (TmN) films, and how do varying parameters affect crystallographic phase formation?
- Methodological Answer : TmN synthesis typically involves reactive magnetron sputtering or chemical vapor deposition (CVD). Key parameters include substrate temperature (600–900°C), nitrogen partial pressure (0.1–1.0 Pa), and post-deposition annealing. High-purity Thulium precursors (e.g., Thulium oxide, >99.95% purity) are critical to minimize impurities . Phase purity can be verified via X-ray diffraction (XRD) to distinguish cubic (NaCl-type) or hexagonal phases. For reproducibility, document gas flow rates, power settings, and substrate materials in detail .
Q. Which characterization techniques are most effective for analyzing the structural and compositional integrity of TmN thin films?
- Methodological Answer : Use XRD for crystallographic phase identification, cross-sectional transmission electron microscopy (TEM) for grain structure analysis, and X-ray photoelectron spectroscopy (XPS) to confirm nitrogen stoichiometry and detect oxygen contamination. Energy-dispersive X-ray spectroscopy (EDS) paired with TEM can resolve elemental distribution. Ensure calibration against certified standards (e.g., NIST reference materials) .
Q. How does ambient oxygen exposure during synthesis impact the electronic properties of TmN?
- Methodological Answer : Oxygen incorporation disrupts TmN’s semiconducting behavior by introducing mid-gap states. Use ultra-high-vacuum (UHV) chambers (<10⁻⁶ Pa) and in-situ XPS to monitor surface oxidation. Post-synthesis passivation with aluminum capping layers can mitigate degradation .
Advanced Research Questions
Q. What mechanisms underlie the anomalous magnetic anisotropy observed in TmN thin films under cryogenic conditions?
- Methodological Answer : Thulium’s 4f¹³ electron configuration generates a magnetic moment of 4 Bohr magnetons. Use superconducting quantum interference device (SQUID) magnetometry to measure hysteresis loops at 2–300 K. Compare experimental data with density functional theory (DFT+U) simulations incorporating spin-orbit coupling to resolve anisotropy origins .
Q. How can discrepancies between theoretical predictions and experimental bandgap values of TmN be resolved?
- Methodological Answer : Reported bandgaps range from 0.5–1.2 eV due to variations in stoichiometry and defects. Employ hybrid functional DFT (e.g., HSE06) to account for electron correlation and validate with spectroscopic ellipsometry. For experimental consistency, standardize synthesis protocols and use Kelvin probe force microscopy (KPFM) for surface potential mapping .
Q. What role do Feshbach resonances play in quantum simulations using Thulium-based systems, and how does TmN enhance these interactions?
- Methodological Answer : TmN’s magnetic dipole-dipole interactions enable tunability in optical lattices. Design experiments using 532-nm lasers to trap Thulium atoms in lattice sites. Compare interaction strengths with Erbium or Dysprosium systems via Rabi oscillation measurements. TmN’s simpler level structure reduces resonance complexity, improving predictability in quantum simulations .
Data Contradiction Analysis
Q. Why do reported lattice parameters for TmN vary across studies, and how can these inconsistencies be addressed?
- Methodological Answer : Variations arise from differences in nitrogen stoichiometry (TmNₓ, 0.8 < x < 1.1) and strain effects. Use high-resolution XRD with Rietveld refinement to quantify lattice distortions. Pair with TEM to correlate lattice constants with defect densities. Establish a standardized reference sample (e.g., bulk TmN single crystals) for cross-lab calibration .
Future Research Directions
- Investigate TmN’s spin-polarized transport properties for spintronic applications using Andreev reflection spectroscopy.
- Explore strain engineering via heteroepitaxial growth on lattice-mismatched substrates (e.g., SiC or GaN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
